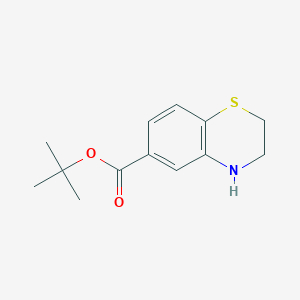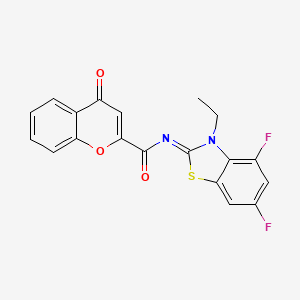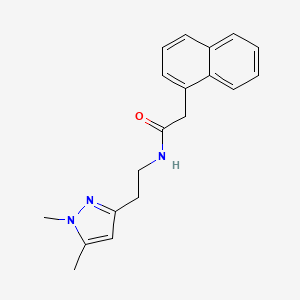
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide, also known as DPA-714, is a compound that has gained attention in scientific research due to its potential applications in the field of neuroinflammation. This compound belongs to the class of ligands that selectively bind to the translocator protein (TSPO) and has been shown to have anti-inflammatory and neuroprotective effects.
Applications De Recherche Scientifique
Thermoelectric and Transistor Applications
Fused lactam semiconducting polymers, including naphthalene cores, demonstrate significant applications in thermoelectric and transistor technologies. Chen et al. (2020) synthesized n-type fused lactam semiconducting polymers with varying central acene core sizes for thermoelectric and transistor applications. These polymers showed high electron affinities and efficient solution doping processes, suggesting their potential in high-performance n-type materials for thermoelectric applications (Chen et al., 2020).
Anti-Parkinson's Activity
Gomathy et al. (2012) synthesized novel acetamide derivatives, including naphthalene moieties, and evaluated their anti-Parkinson's activity. The study found that certain derivatives exhibited significant free radical scavenging activity and protected the diseased brain of a rat in a 6-Hydroxydopamine lesioned rat model, indicating their potential in anti-Parkinson's pharmacology (Gomathy et al., 2012).
Tumor Inhibition and Antioxidant Actions
Faheem (2018) explored the pharmacological potential of novel derivatives, including pyrazole and naphthalene structures, for toxicity assessment, tumor inhibition, and antioxidant actions. The study revealed compounds with good affinity for COX-2 and 5-LOX, indicating their relevance in analgesic, anti-inflammatory, and tumor inhibitory applications (Faheem, 2018).
Spectroscopic Properties in Highly Substituted Naphthalenes
Escolástico et al. (2000) investigated the spectroscopic properties of highly substituted naphthalenes, including pyrazole and dimethylpyrazole derivatives. The study focused on their absorption and emission spectra, contributing to the understanding of the photophysical behavior of these compounds (Escolástico et al., 2000).
Antitumor Activity
Liu et al. (2018) conducted a study on the synthesis and antitumor activity of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate. The compound showed distinct inhibition of cancer cell proliferation, indicating its potential in antitumor applications (Liu et al., 2018).
Copper (II) Complexes with Novel Schiff-based Ligands
Moreira et al. (2021) synthesized novel Schiff-base ligands, including pyrazole-imines and naphthalene structures, for copper (II) ion complexing. The study aimed to explore their potential in various applications, including thermal, spectroscopic, and theoretical studies (Moreira et al., 2021).
Antimicrobial Activity of 2-Pyrazolines
Azarifar and Shaebanzadeh (2002) synthesized 2-pyrazolines with naphthyl substituents and evaluated their antimicrobial activity. The study highlighted the potential of these compounds as effective antimicrobial agents (Azarifar & Shaebanzadeh, 2002).
Propriétés
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-12-17(21-22(14)2)10-11-20-19(23)13-16-8-5-7-15-6-3-4-9-18(15)16/h3-9,12H,10-11,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQRXJQVTRSROX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

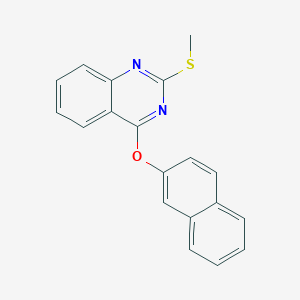
![N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2671830.png)
![9-(2-Chloropropanoyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one](/img/structure/B2671832.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2671833.png)

![4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride](/img/structure/B2671835.png)
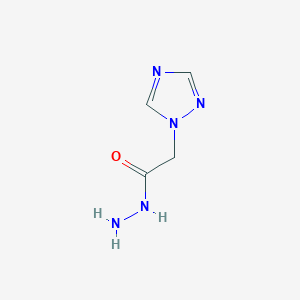
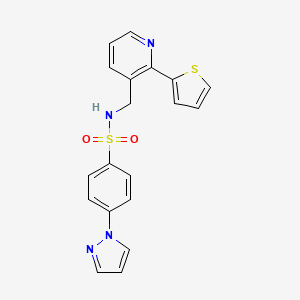
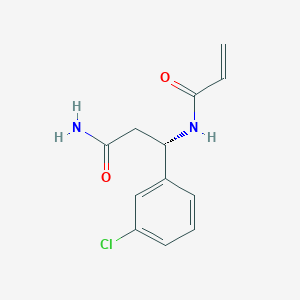
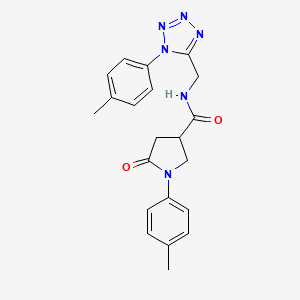
![1-[4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2671846.png)
